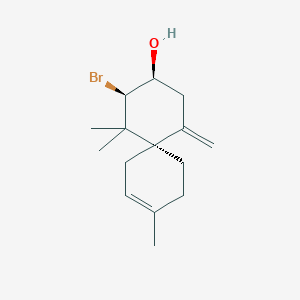
Deschloroelatol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deschloroelatol is a natural product found in Laurencia rigida and Aplysia dactylomela with data available.
Applications De Recherche Scientifique
Pharmacological Applications
Deschloroelatol has shown significant promise in pharmacology, particularly in the following areas:
1. Antimicrobial Activity
- This compound demonstrates potent antimicrobial properties against various pathogens. In studies, it has been shown to inhibit the growth of Mycobacterium tuberculosis and Mycobacterium avium, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL. This positions this compound as a candidate for developing new anti-tubercular agents .
2. Cytotoxic Effects
- The compound exhibits cytotoxicity against several cancer cell lines. For instance, it has been reported to have an IC50 value lower than 17 µg/mL against gastric carcinoma (HM 02), liver carcinoma (HEP G2), and breast carcinoma (MCF 7) cell lines . These findings suggest its potential utility in cancer therapeutics.
3. Anti-fouling Properties
- This compound has been evaluated for its anti-fouling properties, particularly in marine environments. It showed high toxicity against invertebrate larvae, making it a candidate for developing environmentally friendly antifouling agents . This application is critical in marine biology and environmental conservation.
Ecological Impact
This compound plays a role in the ecological dynamics of marine environments:
1. Biochemical Interactions
- As part of the diet of marine organisms like Aplysia dactylomela, this compound contributes to the chemical ecology of these species, influencing their interactions with other marine organisms and their environment . The compound's presence can affect the growth and settlement patterns of various marine species.
2. Bioassays for Environmental Monitoring
- The compound's activity against biofouling organisms allows it to be used as a standard in bioassays aimed at assessing the ecological impact of other compounds and environmental changes . This application is crucial for monitoring marine health and biodiversity.
Biotechnological Applications
This compound's unique chemical properties offer various biotechnological applications:
1. Drug Development
- The compound's diverse biological activities make it a valuable candidate for drug development, particularly in creating new antimicrobial and anticancer therapies. Its structural characteristics can inspire synthetic analogs with enhanced efficacy and reduced toxicity .
2. Natural Product Synthesis
- As a natural product, this compound can serve as a model for synthesizing related compounds with modified structures aimed at improving pharmacological profiles or targeting specific diseases more effectively .
Summary of Findings
The following table summarizes key findings regarding this compound's applications:
Propriétés
Formule moléculaire |
C15H23BrO |
|---|---|
Poids moléculaire |
299.25 g/mol |
Nom IUPAC |
(3S,4R,6R)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-ol |
InChI |
InChI=1S/C15H23BrO/c1-10-5-7-15(8-6-10)11(2)9-12(17)13(16)14(15,3)4/h5,12-13,17H,2,6-9H2,1,3-4H3/t12-,13-,15-/m0/s1 |
Clé InChI |
APALGGYWOOAWLG-YDHLFZDLSA-N |
SMILES |
CC1=CCC2(CC1)C(=C)CC(C(C2(C)C)Br)O |
SMILES isomérique |
CC1=CC[C@]2(CC1)C(=C)C[C@@H]([C@@H](C2(C)C)Br)O |
SMILES canonique |
CC1=CCC2(CC1)C(=C)CC(C(C2(C)C)Br)O |
Synonymes |
deschloroelatol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















